3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
3-(Benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, a chlorothiophene ring, and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced through a halogenation reaction, where thiophene is treated with a chlorinating agent such as sulfuryl chloride.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is typically introduced via a sulfonylation reaction, where benzene is treated with sulfur trioxide or chlorosulfonic acid.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through an amidation reaction between the thiazole derivative and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzenesulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, potentially converting them to amines or thiols, respectively.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the chlorothiophene ring can produce a variety of substituted thiophenes.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites or for use in drug discovery efforts.
Medicine
Medically, this compound may have potential as a therapeutic agent. Its structural components suggest it could interact with various biological targets, making it a candidate for further investigation in the treatment of diseases such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure could also make it useful in the design of sensors or other analytical tools.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group could engage in hydrogen bonding or electrostatic interactions, while the thiazole and chlorothiophene rings could participate in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]propanamide: Similar structure but with a bromine atom instead of chlorine.
3-(Benzenesulfonyl)-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]propanamide: Similar structure but with a methyl group instead of chlorine.
3-(Benzenesulfonyl)-N-[4-(5-fluorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorothiophene ring, in particular, may enhance its reactivity and potential interactions with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c17-14-7-6-13(24-14)12-10-23-16(18-12)19-15(20)8-9-25(21,22)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRSHOHPLJKJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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